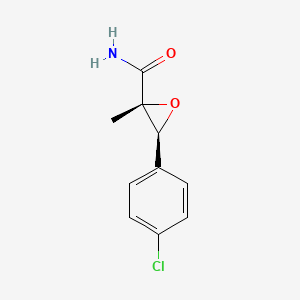![molecular formula C15H12FNO4S B12540279 1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene CAS No. 664979-27-5](/img/structure/B12540279.png)
1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene is an organic compound that features a fluorobenzene core with a nitrophenyl methanesulfonyl ethenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene typically involves a multi-step process. One common method includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzene ring.
Sulfonylation: Introduction of a methanesulfonyl group.
Ethenylation: Addition of an ethenyl group to the structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and fluorination reactions, followed by sulfonylation and ethenylation under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Fluoro-2-methyl-4-nitrobenzene
- 1-Fluoro-4-methoxy-2-nitrobenzene
- 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene
Uniqueness
1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a nitrophenyl methanesulfonyl ethenyl group makes it a versatile compound for various applications.
Propiedades
Número CAS |
664979-27-5 |
|---|---|
Fórmula molecular |
C15H12FNO4S |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
1-[2-(4-fluorophenyl)ethenylsulfonylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C15H12FNO4S/c16-14-5-1-12(2-6-14)9-10-22(20,21)11-13-3-7-15(8-4-13)17(18)19/h1-10H,11H2 |
Clave InChI |
JSDSHXYPNVZIGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
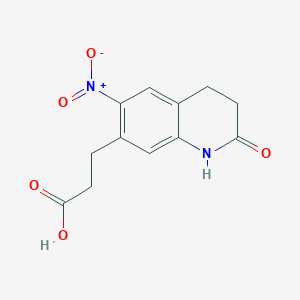

silyl}phenyl)(dimethyl)silanol](/img/structure/B12540221.png)
![Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate](/img/structure/B12540227.png)
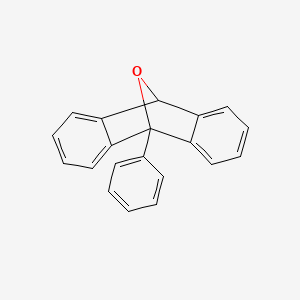
![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)
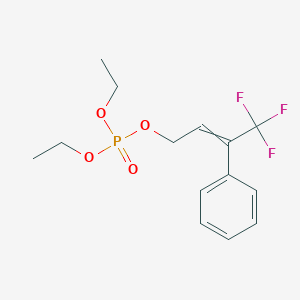
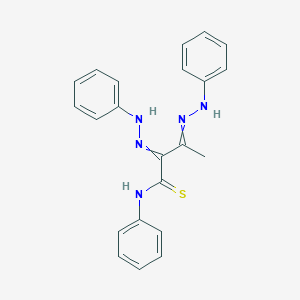
![4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12540255.png)

![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)

